

# TGRX-326 in Combination with Other NSCLC Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

### Introduction

TGRX-326 (also known as Deulorlatinib) is a potent, third-generation, highly selective, and brain-penetrant dual-target inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[1][2] Developed to address acquired resistance to earlier-generation ALK inhibitors, TGRX-326 has demonstrated significant activity against a wide range of ALK resistance mutations, including the highly recalcitrant G1202R mutation.[3] It is a deuterated derivative of lorlatinib, designed to have higher exposure, which may lead to improved efficacy and a better toxicity profile.[3][4]

Clinical trial data has shown promising antitumor activity of TGRX-326 as a monotherapy in patients with advanced ALK-positive non-small cell lung cancer (NSCLC), including those with brain metastases and patients who have progressed on second-generation TKIs.[4][5]

Note on Combination Therapies: As of the current date, publicly available data from preclinical or clinical studies specifically evaluating TGRX-326 in combination with other NSCLC therapies are limited. The following application notes and protocols are based on the established efficacy of TGRX-326 as a monotherapy and the scientific rationale for combining third-generation ALK inhibitors with other agents to overcome resistance and enhance therapeutic outcomes.

## **Data Presentation: TGRX-326 Monotherapy Efficacy**



The following tables summarize the clinical efficacy of TGRX-326 as a monotherapy from the Phase 1/1b clinical trial (NCT05441956). The recommended Phase 2 dose (RP2D) was established at 60 mg once daily.[5][6]

Table 1: Systemic Objective Response Rate (ORR) with TGRX-326 Monotherapy (60 mg QD) [5][6]

| Patient Cohort                    | Number of Patients (n) | ORR (%) |
|-----------------------------------|------------------------|---------|
| TKI-Naïve                         | 33                     | 87.9%   |
| Crizotinib-Treated                | 14                     | 71.4%   |
| Second-Generation TKI-<br>Treated | 97                     | 38.1%   |

Table 2: Intracranial Objective Response Rate (IC-ORR) with TGRX-326 Monotherapy (60 mg QD)[5][6]

| Patient Cohort                | Intracranial ORR (%) |
|-------------------------------|----------------------|
| TKI-Naïve                     | 75.0%                |
| Crizotinib-Treated            | 50.0%                |
| Second-Generation TKI-Treated | 70.4%                |

Table 3: Median Duration of Response (mDoR) with TGRX-326 Monotherapy (60 mg QD)[5][6]

| Patient Cohort                | Median DoR (months) |
|-------------------------------|---------------------|
| TKI-Naïve                     | Not Reached         |
| Crizotinib-Treated            | Not Reached         |
| Second-Generation TKI-Treated | 18.0                |

## **Rationale for Combination Therapies**







Acquired resistance is a major challenge in the treatment of ALK-positive NSCLC. While TGRX-326 is effective against many on-target ALK mutations, resistance can also emerge through the activation of bypass signaling pathways. This provides a strong rationale for investigating TGRX-326 in combination with other targeted agents.

One of the key bypass pathways implicated in resistance to ALK inhibitors is the activation of the MET proto-oncogene. MET amplification has been observed in patients who have developed resistance to second-generation ALK inhibitors and lorlatinib. Therefore, a combination of TGRX-326 with a MET inhibitor could be a promising strategy to overcome or delay the onset of resistance.

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: ALK signaling pathway and points of therapeutic intervention.

## **Experimental Protocols**



## Protocol 1: In Vitro Assessment of Synergistic Activity of TGRX-326 and a MET Inhibitor

Objective: To determine if the combination of TGRX-326 and a MET inhibitor results in synergistic, additive, or antagonistic effects on the proliferation of ALK-positive NSCLC cell lines, particularly those with MET amplification.

#### Materials:

- ALK-positive NSCLC cell lines (e.g., H3122, STE-1)
- TGRX-326 (lyophilized powder)
- MET inhibitor (e.g., Crizotinib, Capmatinib; lyophilized powder)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer
- Synergy analysis software (e.g., CompuSyn)

#### Methodology:

- Cell Seeding:
  - Culture ALK-positive NSCLC cells to ~80% confluency.
  - Trypsinize, count, and resuspend cells in complete medium.
  - Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
- Drug Preparation:



- Prepare stock solutions of TGRX-326 and the MET inhibitor in DMSO.
- Create a dose-response matrix with serial dilutions of both drugs in cell culture medium.
  Include single-agent and combination treatments.

#### Cell Treatment:

- Remove the medium from the 96-well plates.
- Add 100 μL of the drug-containing medium to the respective wells.
- Incubate the plates for 72 hours at 37°C, 5% CO2.
- Cell Viability Assay:
  - After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
  - Measure luminescence using a luminometer.

#### Data Analysis:

- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
- Use synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.
  - CI < 1 indicates synergy.</li>
  - CI = 1 indicates an additive effect.
  - CI > 1 indicates antagonism.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for in vitro synergy testing of TGRX-326.

## Conclusion



TGRX-326 is a highly active third-generation ALK/ROS1 inhibitor in ALK-positive NSCLC. While clinical data on its use in combination therapies is not yet available, there is a strong scientific rationale for exploring such strategies to overcome resistance. The provided protocols and diagrams offer a framework for researchers to investigate the potential synergistic effects of TGRX-326 with other targeted agents, which could lead to more durable responses for patients with ALK-positive NSCLC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. oncodaily.com [oncodaily.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Safety, Efficacy, and Biomarker Analysis of Deulorlatinib (TGRX-326) in Anaplastic Lymphoma Kinase-Positive NSCLC: A Multicenter, Open-Label, Phase 1/1b Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TGRX-326 in Combination with Other NSCLC
   Therapies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b607925#tgrx-326-in-combination-with-other-nsclc-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com